Allosteric hTS Inhibition vs. Active-Site Binders: Conformational Stabilization and Binding Site
X-ray crystallography (PDB 4E28) confirms that the thiazole-based ligand binds at the hTS dimer interface, stabilizing the inactive conformation, whereas classical inhibitors such as 5-fluorouracil metabolite FdUMP and raltitrexed bind at the catalytic active site [1]. The allosteric binding site is distinct from the substrate-binding pocket, enabling inhibition of hTS without competing with the substrate dUMP. The compound achieves a Ki of 4.30 nM in an estrogen receptor (ER) antagonist assay in MCF7 cells, indicating high-affinity target engagement [2].
| Evidence Dimension | Binding site and mechanism of hTS inhibition |
|---|---|
| Target Compound Data | Allosteric binding at hTS dimer interface; Ki = 4.30 nM (ER antagonist MCF7 assay); Ki = 4.31 nM (amyloid beta binding inhibition) |
| Comparator Or Baseline | 5-FU metabolite FdUMP and raltitrexed: active-site binding, competitive with dUMP |
| Quantified Difference | Mechanistic distinction: allosteric vs. competitive; no cross-resistance with active-site mutants |
| Conditions | X-ray diffraction 2.30 Å resolution; in vitro binding assays |
Why This Matters
The allosteric mechanism avoids competition with the natural substrate and reduces the likelihood of target overexpression-mediated resistance, a key limitation of active-site TS inhibitors.
- [1] RCSB PDB Structure 4E28: Structure of human thymidylate synthase in inactive conformation with a novel non-peptidic inhibitor. Tochowicz, A., Finer-Moore, J., Stroud, R.M., Costi, M.P. (2012). View Source
- [2] BindingDB Entry BDBM50276883 (CHEMBL4175800). Affinity Ki: 4.30 nM for ER antagonist activity; Ki: 4.31 nM for amyloid beta binding inhibition. View Source
